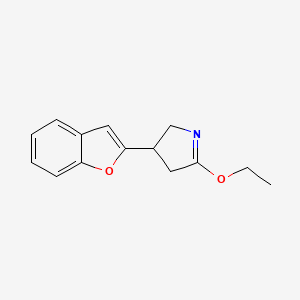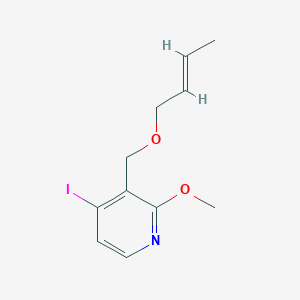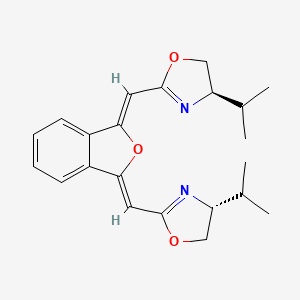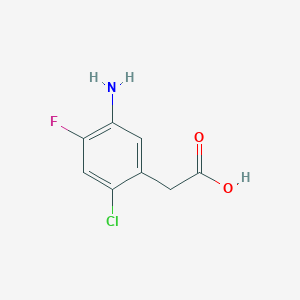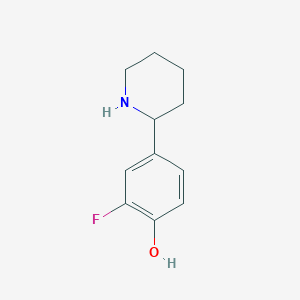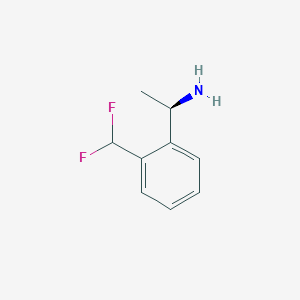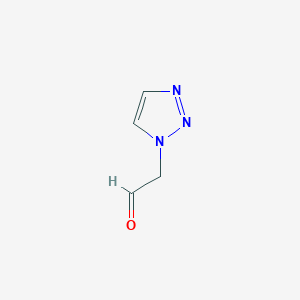
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde is a chemical compound that features a triazole ring attached to an acetaldehyde group The triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)acetaldehyde can be achieved through various methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Another method involves the reaction of azidoacetamides with β-ketoesters and acetylacetone under mild conditions to form triazole derivatives . This approach is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The CuAAC reaction is particularly favored in industrial settings due to its high efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
Oxidation: 2-(1H-1,2,3-Triazol-1-yl)acetic acid.
Reduction: 2-(1H-1,2,3-Triazol-1-yl)ethanol.
Substitution: Various substituted triazole derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)acetaldehyde involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. For example, triazole derivatives have been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-1,2,4-Triazole-1-yl)acetaldehyde: Similar structure but with a different arrangement of nitrogen atoms in the ring.
1H-1,2,3-Triazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
1H-1,2,3-Triazole-1-yl)ethanol: Contains an alcohol group instead of an aldehyde group.
Uniqueness
2-(1H-1,2,3-Triazol-1-yl)acetaldehyde is unique due to the presence of both the triazole ring and the aldehyde group, which allows it to participate in a wide range of chemical reactions and form various derivatives. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C4H5N3O |
|---|---|
Poids moléculaire |
111.10 g/mol |
Nom IUPAC |
2-(triazol-1-yl)acetaldehyde |
InChI |
InChI=1S/C4H5N3O/c8-4-3-7-2-1-5-6-7/h1-2,4H,3H2 |
Clé InChI |
ANCQJBPHZWXFJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=N1)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


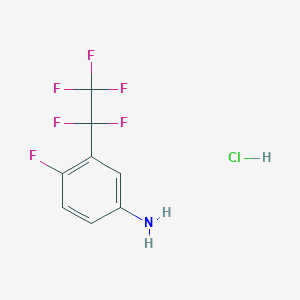
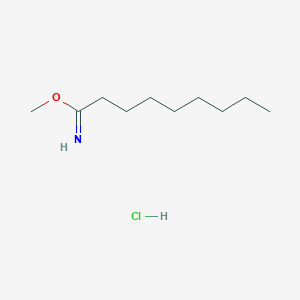
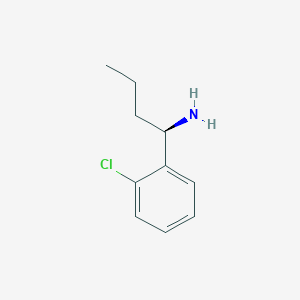
![5-Benzyl 3-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B15224687.png)
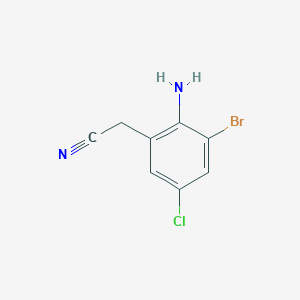
![4-Hydroxybenzo[g]quinolin-2(1H)-one](/img/structure/B15224704.png)


